molecular formula C21H18F2N4O3S B2833200 N-(2,5-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251678-91-7

N-(2,5-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No. B2833200
M. Wt: 444.46
InChI Key: GIRLLXZCNVFDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18F2N4O3S and its molecular weight is 444.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Insecticidal Assessment

A study explored the synthesis of various heterocycles incorporating a thiadiazole moiety for potential insecticidal applications against the cotton leafworm, Spodoptera littoralis. This research indicates the utility of thiadiazole derivatives in developing insecticidal agents (Fadda et al., 2017).

Anticancer Potential

Another study synthesized thiazole and thiadiazole derivatives to evaluate their potential as anticancer agents. Significant anticancer activity was observed against several cancer cell lines, demonstrating the promise of thiadiazole compounds in cancer therapy (Ekrek et al., 2022).

Structural Analysis

Research on the structures of certain thiadiazole derivatives provides insight into their molecular arrangements, which could inform the development of new compounds with specific biological activities (Boechat et al., 2011).

Anti-Breast Cancer Agents

A series of thiadiazoles bearing pyrido[2,3-d]pyrimidinone moiety were investigated for their anti-breast cancer properties, highlighting the therapeutic potential of such structures in oncology (Gomha et al., 2017).

Base Oil Improvement

Pyridazinone derivatives incorporating a thiadiazole unit were synthesized for base oil improvement, showcasing the chemical versatility and potential industrial applications of these compounds (Nessim, 2017).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O3S/c1-14-4-7-16(8-5-14)27-13-26(31(29,30)19-3-2-10-24-21(19)27)12-20(28)25-18-11-15(22)6-9-17(18)23/h2-11H,12-13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRLLXZCNVFDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

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